1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one
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Overview
Description
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system that includes a benzene ring and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. Another approach is the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one involves its interaction with specific molecular targets. For example, as a phosphodiesterase 5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, which can have various physiological effects, such as vasodilation and improved cognitive function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines: These compounds are synthesized by cyclization of alkylamides and have similar chemical properties.
Uniqueness
1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one is unique due to its specific ring structure and the position of the nitrogen atoms
Properties
CAS No. |
497843-36-4 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-one |
InChI |
InChI=1S/C12H12N2O/c15-12-9-4-2-1-3-8(9)10-7-13-6-5-11(10)14-12/h1-4,13H,5-7H2,(H,14,15) |
InChI Key |
GJAHAFVXSLLAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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